(1S,5S,7S)-3-(2,3-dihydro-1H-inden-2-yl)-7-(1-methyl-3-phenylpyrazol-4-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Description
The compound (1S,5S,7S)-3-(2,3-dihydro-1H-inden-2-yl)-7-(1-methyl-3-phenylpyrazol-4-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes an indene moiety, a pyrazole ring, and a pyrrolizine core, making it an interesting subject for chemical research and potential pharmaceutical applications.
Properties
IUPAC Name |
(1S,5S,7S)-3-(2,3-dihydro-1H-inden-2-yl)-7-(1-methyl-3-phenylpyrazol-4-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O/c1-30-18-24(26(29-30)19-8-3-2-4-9-19)25-16-22-17-31(27(33)28(22)12-7-13-32(25)28)23-14-20-10-5-6-11-21(20)15-23/h2-6,8-11,18,22-23,25H,7,12-17H2,1H3/t22-,25-,28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFWXIPKTXSMMR-ULNCZQIZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2)C3CC4CN(C(=O)C45N3CCC5)C6CC7=CC=CC=C7C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2)[C@@H]3C[C@H]4CN(C(=O)[C@@]45N3CCC5)C6CC7=CC=CC=C7C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S,7S)-3-(2,3-dihydro-1H-inden-2-yl)-7-(1-methyl-3-phenylpyrazol-4-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one typically involves multi-step organic synthesis. The process begins with the preparation of the indene and pyrazole intermediates, followed by their coupling to form the desired pyrrolizine core. Key steps include:
Preparation of Indene Intermediate: This involves the hydrogenation of indanone to form 2,3-dihydro-1H-inden-2-yl.
Synthesis of Pyrazole Intermediate: This is achieved through the reaction of phenylhydrazine with an appropriate diketone to form the 1-methyl-3-phenyl-1H-pyrazole.
Coupling Reaction: The indene and pyrazole intermediates are coupled under specific conditions to form the hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
The compound (1S,5S,7S)-3-(2,3-dihydro-1H-inden-2-yl)-7-(1-methyl-3-phenylpyrazol-4-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one can undergo various chemical reactions, including:
Oxidation: The indene moiety can be oxidized to form corresponding ketones or alcohols.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The phenyl group on the pyrazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution.
Major Products
The major products formed from these reactions include oxidized derivatives of the indene moiety, reduced pyrazole rings, and substituted phenyl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be explored for its potential therapeutic effects, particularly in the treatment of diseases where its structural features are beneficial.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It could interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- (3aS,5S,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one** shares structural similarities with other pyrrolizine derivatives and pyrazole-containing compounds.
Uniqueness
- The unique combination of the indene, pyrazole, and pyrrolizine moieties in this compound sets it apart from other similar compounds, potentially offering distinct biological activities and chemical properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
